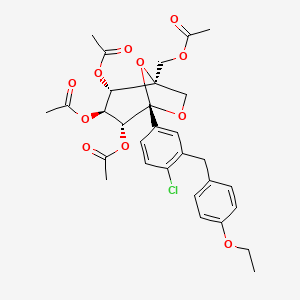

Ertugliflozin Tetraacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H33ClO11 |

|---|---|

Molecular Weight |

605.0 g/mol |

IUPAC Name |

[(1R,2S,3S,4R,5S)-2,3,4-triacetyloxy-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,8-dioxabicyclo[3.2.1]octan-1-yl]methyl acetate |

InChI |

InChI=1S/C30H33ClO11/c1-6-36-24-10-7-21(8-11-24)13-22-14-23(9-12-25(22)31)30-28(41-20(5)35)26(39-18(3)33)27(40-19(4)34)29(42-30,16-38-30)15-37-17(2)32/h7-12,14,26-28H,6,13,15-16H2,1-5H3/t26-,27-,28+,29-,30-/m0/s1 |

InChI Key |

LFZVLROKLDGLRV-KTBGKDHWSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Ertugliflozin Tetraacetate

Early-Phase Synthesis Routes and Intermediate Identification in Ertugliflozin (B560060) Development

The initial development of a scalable synthesis for Ertugliflozin focused on creating a concise and efficient route to the complex API. acs.org An early-phase synthesis involved a four-step process starting from a known intermediate. acs.org Key transformations in this route included persilylation followed by selective monodesilylation, primary alcohol oxidation, an aldol-crossed-Cannizzaro reaction, and a solid-phase acid-catalyzed bicyclic ketal formation. acs.org

During these early stages, various synthetic strategies were explored. One approach involved the 1,2-addition of a carbanion generated from an aryl dithiane to a tri-oxygenated tetrahydrofuran-carbaldehyde, yielding a key intermediate. clockss.org Another strategy utilized the 1,2-addition of a lithium enolate, formed by deprotonating an aryl methyl ketone, to an aldehyde derived from L-arabinose to construct the desired carbon skeleton. clockss.orgresearchgate.net The identification and isolation of stable intermediates were crucial for process control and optimization. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) were also conducted to identify potential degradation products and understand the stability of Ertugliflozin. nih.govresearchgate.net These studies revealed that while Ertugliflozin is relatively stable under several conditions, it shows considerable degradation in acid hydrolysis and oxidative hydrolysis. nih.govresearchgate.net

Commercial Route Development and Optimization for Ertugliflozin Tetraacetate Production

Key Synthetic Steps and Chemical Transformations in the Route to Ertugliflozin

The commercial synthesis of Ertugliflozin involves several critical chemical transformations. acs.org A pivotal step is the nucleophilic hydroxymethylation of a 5-ketogluconamide intermediate. acs.org The aglycone moiety is introduced through the addition of an aryl anion to a methylpiperazine amide. acs.org Another key transformation is the reduction of a hemiketal intermediate using triethylsilane, which stereoselectively produces the desired β-C-glycopyranoside. gelest.com

The synthesis can be broadly categorized into three general steps:

Construction of the aryl substituent. gelest.com

Introduction of the aryl moiety onto the sugar (glucosylation). gelest.com

Deprotection and modification of the arylated anomeric center to yield the final product. gelest.com

Role of this compound as a Crystalline Intermediate in Purity Assurance

A crucial aspect of the commercial synthesis is the isolation of the penultimate intermediate as a crystalline solid to ensure the high chemical purity of the final Ertugliflozin API. acs.orgfigshare.comscispace.com After a series of reactions, the crude Ertugliflozin is converted to this compound by treating it with acetic anhydride (B1165640) and pyridine. clockss.orgthieme-connect.com This tetraacetate derivative is then crystallized, typically from isopropanol, to yield a highly pure intermediate. clockss.org The acetyl groups are subsequently removed using a base like sodium methoxide (B1231860) in methanol. clockss.org

The crystallization of this compound serves as an effective purification step, removing impurities that may have formed in the preceding steps. clockss.org This strategy of isolating a crystalline penultimate intermediate is a key element in the control strategy for the manufacturing process, ensuring a robust and high-quality API. acs.org The final amorphous Ertugliflozin is then often co-crystallized with L-pyroglutamic acid to improve its physical properties for manufacturing. acs.orgresearchgate.net

Derivatization Strategies for SGLT2 Inhibitor Precursors in Chemical Synthesis

The synthesis of SGLT2 inhibitors, including Ertugliflozin, often employs derivatization strategies to control stereochemistry and facilitate purification. The use of protecting groups is a common strategy. For instance, in the synthesis of Ertugliflozin, a trityl group has been used to protect a primary alcohol moiety, although this method has been associated with lower purity and the use of hazardous reagents like pyridine. google.com

Alternative derivatization approaches focus on creating crystalline intermediates to aid in purification, as demonstrated by the formation of this compound. clockss.org This strategy is not unique to Ertugliflozin; for example, in the synthesis of Dapagliflozin (B1669812), a tetraacetate intermediate is also purified by recrystallization. clockss.org The development of such derivatization strategies is crucial for the efficient and scalable synthesis of this class of therapeutic agents.

Bioconversion and Metabolic Activation of Ertugliflozin Tetraacetate

Prodrug Concept and Design Principles for Acetate (B1210297) Ester-Based Drug Delivery

The prodrug concept is a fundamental strategy in drug design aimed at improving the undesirable properties of a pharmacologically active agent. clockss.orgacs.org Prodrugs are bioreversible derivatives that, after administration, undergo enzymatic or chemical transformation in vivo to release the active parent drug, which can then exert its therapeutic effect. clockss.orgresearchgate.net Approximately 10-12% of all commercially available small-molecule drugs are classified as prodrugs, highlighting the success of this approach. researchgate.net

Acetate ester-based prodrugs are a common application of this concept, particularly for drugs containing hydroxyl (-OH) functional groups. researchgate.net The core design principle involves masking polar hydroxyl groups by converting them into less polar acetate esters. nih.govscirp.org This chemical modification increases the lipophilicity of the molecule, which can enhance its ability to permeate biological membranes, such as the intestinal wall, thereby improving oral bioavailability. nih.govwiley.commdpi.com Ester-based prodrugs are generally straightforward to synthesize and are designed to be cleaved by ubiquitous endogenous enzymes. researchgate.netnih.gov

For a molecule like ertugliflozin (B560060), which contains multiple hydroxyl groups on its glucose-like ring, per-acetylation to form ertugliflozin tetraacetate would significantly decrease its polarity. This increased lipophilicity could theoretically improve its passive diffusion across the lipid bilayers of enterocytes in the gastrointestinal tract. Once absorbed, the acetate esters are designed to be rapidly hydrolyzed, regenerating the active ertugliflozin molecule. wiley.comacs.org

Enzymatic Hydrolysis Pathways of this compound to Ertugliflozin

The conversion of an acetate ester prodrug to its active parent drug is primarily mediated by a class of hydrolytic enzymes called esterases. researchgate.netacs.org These enzymes are widely distributed throughout the body, with high concentrations found in the liver, blood plasma, and the intestines, ensuring efficient bioconversion. wiley.comacs.org

The deacetylation of this compound would be catalyzed by carboxylesterases (CES), which are the main enzymes responsible for the hydrolysis of ester-containing prodrugs. scirp.orgresearchgate.net These enzymes belong to the serine hydrolase family and function by cleaving the ester bond (R-CO-O-R') through the addition of water, releasing the parent alcohol (the active drug) and acetic acid. researchgate.net

The two primary human carboxylesterase isozymes involved in drug metabolism are CES1 and CES2. researchgate.net They exhibit different tissue distributions and substrate specificities:

CES1 is predominantly found in the liver and, to a lesser extent, in the lungs and other tissues.

CES2 is highly expressed in the small intestine, liver, and colon.

Given this distribution, an orally administered prodrug like this compound would first encounter CES2 in the intestinal wall during absorption, followed by the action of both CES1 and CES2 in the liver after entering portal circulation. The efficiency of this deacetylation process is crucial, as incomplete conversion would result in lower levels of the active drug reaching systemic circulation. The rate of hydrolysis can be influenced by the specific structure of the prodrug and the steric hindrance around the ester linkages. researchgate.net

To predict the in vivo behavior of an acetate ester prodrug, various in vitro studies are typically conducted. These experiments are designed to assess the rate and extent of hydrolysis in environments that mimic biological conditions. For a compound like this compound, such studies would involve incubation with:

Simulated or Aspirated Human Intestinal Fluids: These experiments evaluate the chemical and enzymatic stability of the prodrug in the luminal environment of the gut. Studies with the ester prodrug abiraterone (B193195) acetate have shown that rapid hydrolysis in intestinal fluids can lead to supersaturation of the parent drug, enhancing its absorption. nih.gov

Intestinal and Liver Microsomes or S9 Fractions: These subcellular fractions contain high concentrations of metabolic enzymes, including carboxylesterases, and are used to determine the rate of enzymatic hydrolysis in the primary tissues of first-pass metabolism. scirp.org

Purified Carboxylesterases (CES1 and CES2): Using purified enzymes allows for the precise determination of which isozyme is responsible for the deacetylation and provides key kinetic parameters (e.g., Km, Vmax). capes.gov.br

Caco-2 Cell Monolayers: This cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. It is used to study both the permeability of the prodrug and its intracellular hydrolysis during transepithelial transport. capes.gov.br

Results from these in vitro systems help to build a comprehensive profile of the prodrug's bioconversion, predicting its absorption and systemic availability. For instance, studies on prednisolone (B192156) acetate using the Caco-2 model demonstrated nearly complete ester hydrolysis during transport across the cell monolayer. capes.gov.br

Formation and Subsequent Metabolic Fate of the Active Ertugliflozin Moiety

Following the complete deacetylation of the tetraacetate form, the resulting active ertugliflozin molecule undergoes extensive metabolism. The primary clearance mechanism for ertugliflozin is not oxidation but rather glucuronidation, which accounts for the vast majority of its elimination. acs.orgnih.gov

The main metabolic pathway for ertugliflozin is O-glucuronidation, a Phase II metabolic reaction where glucuronic acid is attached to the drug molecule. wiley.commdpi.com This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B7 . Current time information in Bangalore, IN.researchgate.net This biotransformation results in the formation of two major, pharmacologically inactive glucuronide metabolites (M4a and M4c). researchgate.netacs.org

Glucuronidation accounts for approximately 86% of ertugliflozin's clearance. scirp.orgacs.org In vitro studies have delineated the relative contributions of the specific UGT enzymes to this process. These glucuronidated metabolites are more water-soluble than the parent compound, facilitating their excretion from the body.

| Enzyme | Metabolite(s) Formed | Relative Contribution | Pharmacological Activity of Metabolite |

|---|---|---|---|

| UGT1A9 | Ertugliflozin-3-O-β-glucuronide (M4c), Ertugliflozin-4-O-β-glucuronide (M4a) | Major (~70-81%) scirp.orgnih.gov | Inactive wiley.comresearchgate.net |

| UGT2B7 | Ertugliflozin-3-O-β-glucuronide (M4c), Ertugliflozin-4-O-β-glucuronide (M4a) | Minor (~16-19%) scirp.orgnih.gov | Inactive wiley.comresearchgate.net |

While glucuronidation is the principal metabolic route, a smaller portion of ertugliflozin is cleared via oxidative metabolism, accounting for approximately 12% of its biotransformation. acs.orgnih.govCurrent time information in Bangalore, IN. This Phase I metabolism is primarily carried out by Cytochrome P450 (CYP) enzymes.

| Enzyme | Metabolite(s) Formed | Relative Contribution to Systemic Clearance |

|---|---|---|

| CYP3A4 | Monohydroxylated and des-ethyl metabolites (M1, M2, M3) | ~10% nih.govthieme-connect.de |

| CYP3A5 | Monohydroxylated and des-ethyl metabolites (M1, M2, M3) | ~1.2% nih.govthieme-connect.de |

| CYP2C8 | Monohydroxylated and des-ethyl metabolites (M1, M2, M3) | ~0.5% nih.govthieme-connect.de |

Preclinical Pharmacological Research and Mechanistic Insights of Ertugliflozin

In Vitro Mechanistic Studies of SGLT2 Inhibition

In vitro studies have been instrumental in characterizing the direct inhibitory effects of ertugliflozin (B560060) on the SGLT2 transporter, providing a clear picture of its binding characteristics, selectivity, and impact on cellular glucose handling.

Ertugliflozin demonstrates a high affinity and potent inhibitory activity at the human SGLT2 receptor. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. In vitro assays have consistently shown that ertugliflozin is a highly potent inhibitor of human SGLT2.

A crucial aspect of ertugliflozin's pharmacological profile is its selectivity for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1). SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose, and also plays a role in glucose reabsorption in the S3 segment of the proximal renal tubule. High selectivity for SGLT2 is desirable to minimize off-target effects related to SGLT1 inhibition in the gut.

Preclinical studies have established that ertugliflozin exhibits a high degree of selectivity for SGLT2. This is quantified by comparing the IC50 values for SGLT2 and SGLT1. The selectivity ratio, calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2, indicates the fold-selectivity of the compound.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Ertugliflozin | 0.877 | 1960 | >2000-fold |

The primary mechanism of action of ertugliflozin is the inhibition of renal glucose reabsorption. In isolated cellular systems, such as primary human renal proximal tubular epithelial cells which express functional SGLT2, ertugliflozin has been shown to effectively block glucose uptake. By inhibiting SGLT2, ertugliflozin reduces the transport of glucose from the tubular lumen back into the bloodstream, leading to increased urinary glucose excretion. This effect is dose-dependent and is a direct consequence of its high affinity for the SGLT2 transporter. Studies using in vitro models of human proximal tubule cells have demonstrated that ertugliflozin can attenuate the inflammatory and fibrotic responses induced by high glucose conditions by blocking glucose transport into these cells.

Advanced Insights from In Vitro and Ex Vivo Models

Beyond its direct effects on glucose transport, preclinical research has uncovered a range of cellular and metabolic responses to ertugliflozin in various non-clinical systems. These findings provide a more comprehensive understanding of its potential physiological impacts.

In vitro studies on cardiomyocytes have revealed that ertugliflozin can exert direct cellular effects that are independent of its systemic glucose-lowering actions. In isolated neonatal mouse cardiomyocytes, ertugliflozin was found to attenuate cytosolic calcium peaks following adrenergic stimulation. This modulation of calcium homeostasis is significant, as dysregulated calcium handling is a hallmark of cardiac dysfunction. Interestingly, this effect appears to be independent of the inhibition of the sodium-hydrogen exchanger 1 (NHE1), a proposed target for other SGLT2 inhibitors. Furthermore, ertugliflozin treatment in these cells led to improved sarcomeric Z-line organization, suggesting a beneficial impact on cardiomyocyte structural integrity.

In preclinical models using human kidney proximal tubule cell lines, SGLT2 inhibition has been shown to suppress the epithelial-mesenchymal transition (EMT), a process implicated in renal fibrosis. This effect was associated with the restoration of sirtuin 3 (Sirt3) levels and the inhibition of aberrant glycolysis.

Preclinical studies in animal models have provided significant insights into the metabolic reprogramming induced by ertugliflozin. In a mouse model of diet-induced diabetic cardiomyopathy, ertugliflozin prevented myocardial hypertrophy, diastolic dysfunction, and mitochondrial dysfunction. Specifically, it was observed that ertugliflozin treatment prevented the increase in hydrogen peroxide release and the decrease in ATP production in cardiac mitochondria isolated from these mice.

Furthermore, ertugliflozin was found to induce a broad reprogramming of myocardial metabolism. Gene set enrichment analysis of myocardial tissue from mice treated with ertugliflozin revealed an upregulation of genes involved in oxidative phosphorylation and fatty acid metabolism. This shift towards enhanced fatty acid utilization is characteristic of a fasting-like state and is thought to improve cardiac energy efficiency. In line with this, ertugliflozin treatment was associated with increased ketone body concentrations, which can serve as an efficient alternative fuel source for the heart. This metabolic switch was also linked to reduced signaling through the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is involved in protein synthesis and cardiac hypertrophy.

| Metabolic Parameter | Effect of Ertugliflozin in Preclinical Models |

|---|---|

| Mitochondrial Function | Prevents dysfunction, reduces H2O2 release, preserves ATP production |

| Myocardial Energetics | Improves contractile reserve |

| Gene Expression | Upregulates genes for oxidative phosphorylation and fatty acid metabolism |

| Substrate Utilization | Promotes a shift towards fatty acid and ketone body metabolism |

| Cellular Signaling | Reduces mTOR signaling |

While direct studies on the anti-inflammatory effects of ertugliflozin are emerging, the broader class of SGLT2 inhibitors has been shown to modulate inflammatory pathways in various research models. These effects are thought to contribute to their cardiovascular and renal protective benefits. SGLT2 inhibitors have been demonstrated to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Mechanistically, SGLT2 inhibitors are believed to exert their anti-inflammatory effects through several pathways. One proposed mechanism is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that can be activated by metabolic stressors like hyperglycemia. By reducing intracellular glucose and its metabolic byproducts, SGLT2 inhibitors may dampen the activation of this inflammatory cascade. Additionally, SGLT2 inhibitors have been shown to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that also has anti-inflammatory properties. Activation of AMPK can suppress pro-inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling pathway. In a clinical trial involving individuals with type 2 diabetes and pre-heart failure, ertugliflozin therapy was associated with a decrease in high-sensitivity C-reactive protein (hsCRP) levels, an indicator of systemic inflammation. nih.gov

Preclinical In Vivo Studies (Non-Human Animal Models)

Glucose Homeostasis Regulation and Glycosuria Induction in Animal Models

Preclinical investigations in various animal models have been instrumental in elucidating the pharmacodynamic effects of ertugliflozin on glucose balance and its mechanism of inducing urinary glucose excretion (glycosuria). These non-human studies have provided foundational evidence for its therapeutic potential in managing hyperglycemia.

In vivo studies conducted in lean Sprague-Dawley rats demonstrated a clear dose-dependent relationship with ertugliflozin administration and the subsequent increase in urinary glucose excretion. hpfb-dgpsa.ca In these models, ertugliflozin was shown to effectively decrease plasma glucose levels. hpfb-dgpsa.ca This glucosuric effect is a direct consequence of the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the renal tubules, a mechanism that has been consistently observed across different species. hpfb-dgpsa.ca

Further investigations in pair-fed rats revealed that treatment with ertugliflozin led to a significant increase in urinary glucose excretion, which was accompanied by a reduction in plasma glucose. hpfb-dgpsa.ca A notable consequence of this induced glycosuria was a concurrent diuretic effect, leading to water depletion. hpfb-dgpsa.ca Interestingly, while these studies observed increased urinary potassium and phosphorus, there were no significant alterations in the plasma levels of key electrolytes such as sodium, potassium, magnesium, calcium, and phosphorus. hpfb-dgpsa.ca Moreover, the urinary excretion of sodium, calcium, and creatinine (B1669602) remained unaffected, and the estimated glomerular filtration rate (eGFR) was unchanged. hpfb-dgpsa.ca

Studies in a spontaneously hypertensive rat model have also been conducted to explore the effects of ertugliflozin. The findings from this model suggest that the observed blood pressure-lowering effects are likely attributable to the diuretic effect of the compound and appear to be independent of significant reductions in plasma glucose or body weight. hpfb-dgpsa.ca

While the majority of preclinical research has been conducted in rodent models, some studies in other species, such as horses with insulin (B600854) dysregulation, have provided further insights into the effects of ertugliflozin. In a study involving horses, treatment with ertugliflozin resulted in a median urinary glucose concentration of 27.8 mmol/L. abvp.com This was associated with a significant reduction in insulin concentrations. abvp.com

The following table summarizes key findings from preclinical in vivo studies on the effects of ertugliflozin on glucose homeostasis and glycosuria.

| Animal Model | Key Findings | Reference |

| Lean Sprague-Dawley Rats | Dose-dependent increase in urinary glucose excretion. | hpfb-dgpsa.ca |

| Decrease in plasma glucose levels. | hpfb-dgpsa.ca | |

| Pair-fed Rats | Increased urinary glucose excretion and decreased plasma glucose. | hpfb-dgpsa.ca |

| Concomitant diuresis and water depletion. | hpfb-dgpsa.ca | |

| Increased urinary potassium and phosphorus with no change in plasma electrolytes. | hpfb-dgpsa.ca | |

| No effect on urinary sodium, calcium, creatinine, or eGFR. | hpfb-dgpsa.ca | |

| Spontaneously Hypertensive Rats | Blood pressure lowering effect likely due to diuresis, independent of plasma glucose and body weight changes. | hpfb-dgpsa.ca |

| Horses with Insulin Dysregulation | Median urinary glucose concentration of 27.8 mmol/L. | abvp.com |

| Significant reduction in insulin concentrations. | abvp.com |

Exploration of Non-Renal Effects and Organ-Specific Mechanisms in Animal Models

Beyond its primary renal effects, preclinical research has explored the broader, non-renal impacts of ertugliflozin in various animal models, revealing potential organ-specific protective mechanisms. These investigations have primarily focused on the cardiovascular and hepatic systems, as well as pancreatic β-cell function.

In a study utilizing a mouse model of obesity-related diabetes mellitus, long-term administration of ertugliflozin was found to prevent mitochondrial dysfunction. nih.gov The same study also demonstrated that ertugliflozin treatment prevented pathological cardiac remodeling and improved contractile reserve. nih.gov These beneficial cardiac effects appeared to be independent of the diabetic state of the animals, suggesting a direct impact on myocardial metabolism and function. nih.gov The study concluded that ertugliflozin induces a broad reprogramming of myocardial metabolism and enhances cardiac energetics. nih.gov

With regard to hepatic effects, while direct preclinical animal studies on ertugliflozin's impact on the liver are not extensively detailed in the provided search results, post-hoc analyses of clinical trials have indicated that ertugliflozin treatment leads to a reduction in liver enzymes. nih.gov This suggests a potential for beneficial hepatic effects, a common finding for the SGLT2 inhibitor class. For instance, other SGLT2 inhibitors have been shown in animal models to improve liver damage by promoting hepatic macrophage autophagy and reducing hepatic inflammation. mdpi.com

The preservation of pancreatic β-cell function is another area of interest for SGLT2 inhibitors. While specific studies on ertugliflozin's direct effects on β-cells in animal models were not identified in the search results, research on other SGLT2 inhibitors, such as dapagliflozin (B1669812) and luseogliflozin, in diabetic mouse models has shown that these agents can contribute to the preservation of pancreatic β-cell mass and function. nih.govresearchgate.net The proposed mechanism for this protective effect is primarily the reduction of glucotoxicity. nih.gov

The table below summarizes the key non-renal effects and organ-specific mechanisms of ertugliflozin observed in preclinical animal models.

| Organ System | Animal Model | Key Findings | Reference |

| Cardiovascular | Mice with obesity-related diabetes mellitus | Prevention of mitochondrial dysfunction. | nih.gov |

| Prevention of pathological cardiac remodeling. | nih.gov | ||

| Improvement of contractile reserve. | nih.gov | ||

| Reprogramming of myocardial metabolism and improved energetics, independent of diabetic status. | nih.gov | ||

| Hepatic | Not specified in preclinical ertugliflozin studies | Post-hoc analysis of clinical trials showed a reduction in liver enzymes. | nih.gov |

| (Other SGLT2 inhibitors in animal models) | (Improved liver damage via autophagy and reduced inflammation). | mdpi.com | |

| Pancreatic | Not specified in preclinical ertugliflozin studies | (Other SGLT2 inhibitors in diabetic mouse models showed preservation of β-cell mass and function). | nih.govresearchgate.net |

| (Proposed mechanism: reduction of glucotoxicity). | nih.gov |

Structural Activity Relationship Sar and Molecular Design of Ertugliflozin Analogs

General Design Principles for SGLT2 Inhibitors and Their Chemical Scaffolds

The journey to develop modern SGLT2 inhibitors began with phlorizin (B1677692), a naturally occurring O-glucoside found in the bark of apple trees. google.com While phlorizin demonstrated the ability to block glucose reabsorption, it lacked specificity, inhibiting both SGLT1 and SGLT2, and was poorly bioavailable due to hydrolysis in the intestine. google.com This led to significant gastrointestinal side effects, rendering it unsuitable as a therapeutic agent. google.com

The key breakthrough in the design of SGLT2 inhibitors was the transition from O-glucosides to C-glucosides. researchgate.netacs.org In C-glucosides, the sugar moiety is connected to the aglycone (the non-sugar part) via a carbon-carbon bond, which is resistant to enzymatic cleavage by glucosidases in the gut. acs.org This modification significantly improved metabolic stability and oral bioavailability. wipo.int Dapagliflozin (B1669812) was a pioneering C-glucoside that served as a structural template for many subsequent SGLT2 inhibitors. wipo.int

The general chemical scaffold of most SGLT2 inhibitors, known as "gliflozins," consists of a β-D-glucoside derivative attached to an aryl or heteroaryl aglycone at the anomeric carbon. google.com The design process for these molecules has been heavily influenced by the need to create patentable, biologically active, and synthetically accessible compounds. wipo.int Ertugliflozin (B560060) distinguishes itself within this class by incorporating a unique and structurally complex dioxa-bicyclo[3.2.1]octane (a bridged ketal) ring system as part of its glucose mimic. acs.org This distinct structural feature contributes to its high potency and selectivity.

Correlation Between Chemical Structure and SGLT2 Affinity/Selectivity for Ertugliflozin

The potency and selectivity of SGLT2 inhibitors are crucial for their therapeutic efficacy and safety profile. nih.gov High selectivity for SGLT2 over SGLT1 is desirable to minimize the risk of gastrointestinal side effects associated with SGLT1 inhibition in the intestine. google.com Ertugliflozin exhibits exceptional selectivity for SGLT2.

In vitro functional assays have demonstrated that ertugliflozin is a potent inhibitor of human SGLT2 with a 50% inhibitory concentration (IC₅₀) of 0.877 nM. acs.orgresearchgate.net In contrast, its inhibitory activity against human SGLT1 is significantly weaker, with an IC₅₀ of 1960 nM. acs.orgresearchgate.net This translates to a selectivity ratio of over 2,200-fold for SGLT2 over SGLT1, which is among the highest in its class. acs.orgrsc.org

This high selectivity is attributed to the specific chemical structure of Ertugliflozin, particularly its unique bridged ketal ring system and the nature of its aglycone moiety. acs.orgresearchgate.net The aglycone, a 4-chloro-3-(4-ethoxybenzyl)phenyl group, optimally positions the molecule within the binding site of the SGLT2 transporter, while the distinct conformation of the glucose-like ring system further enhances this specific interaction. acs.org

| SGLT2 Inhibitor | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Ertugliflozin | 0.877 | 1960 | >2200-fold |

| Empagliflozin | 3 | 8300 | ~2700-fold |

| Dapagliflozin | 1 | 1400 | ~1400-fold |

| Canagliflozin | 3 | 700 | ~233-fold |

Influence of Acetate (B1210297) Moieties on Prodrug Properties and Bioavailability Precursors

While the term "Ertugliflozin Tetraacetate" might suggest a prodrug strategy, its primary and documented role is that of a crucial synthetic intermediate rather than a compound designed for enhanced bioavailability. In the complex multi-step synthesis of Ertugliflozin, the four hydroxyl groups on the glucose-like moiety are protected as acetate esters. This tetra-acetylated form is referred to as this compound.

The use of acetate groups as protecting moieties serves several critical functions in organic synthesis:

Preventing Unwanted Reactions: The hydroxyl groups of the glucose core are reactive and can interfere with chemical transformations intended for other parts of the molecule. Acetylation temporarily blocks these reactive sites.

Improving Solubility and Handling: Acetylation increases the lipophilicity of the molecule, which can improve its solubility in organic solvents used during the synthesis and purification steps.

Facilitating Purification: A key advantage of the this compound intermediate is its crystallinity. In the commercial synthesis process, the ability to isolate this penultimate intermediate as a stable, crystalline solid is vital for achieving the high purity required for the final active pharmaceutical ingredient (API). Crystallization is a highly effective method for removing impurities that may have formed in previous steps.

After the core structure of the molecule is fully assembled, the acetate protecting groups are removed in a final deprotection step to yield the active Ertugliflozin molecule with its free hydroxyl groups, which are essential for binding to the SGLT2 transporter. Therefore, the acetate moieties in this compound are instrumental for the manufacturing process, ensuring the quality and purity of the final drug product.

Computational Chemistry and Molecular Modeling Approaches in Ertugliflozin Research

Computational chemistry and molecular modeling have played a significant role in the development and understanding of SGLT2 inhibitors, including Ertugliflozin. These approaches allow researchers to predict and analyze the interactions between a drug molecule and its biological target at an atomic level, guiding the design of more potent and selective compounds.

Multiple computational strategies have been employed to investigate the three-dimensional quantitative structure-activity relationship (3D-QSAR) of SGLT1/SGLT2 inhibitors. nih.gov Homology models of the SGLT1 and SGLT2 proteins are constructed, followed by molecular docking studies to understand the binding modes of various inhibitors. nih.gov These studies help to identify the key amino acid residues and molecular forces that govern the binding affinity and selectivity of compounds like Ertugliflozin. nih.gov

In the specific clinical development of Ertugliflozin, model-informed drug development (MIDD) approaches were extensively used. drugpatentwatch.com These included:

Quantitative Systems Pharmacology Modeling: Used to predict dose-response relationships early in development. drugpatentwatch.com

Dose-Response Modeling: Applied to quantitatively assess the relationship between Ertugliflozin dose and its effect on biomarkers like urinary glucose excretion and HbA1c, which helped in selecting the optimal doses for late-phase clinical trials. drugpatentwatch.comfigshare.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: This technique was used to simulate the absorption, distribution, metabolism, and excretion of Ertugliflozin. PBPK models were crucial for assessing the risk of drug-drug interactions, particularly with inhibitors of UGT enzymes, which are the primary route of Ertugliflozin metabolism. drugpatentwatch.comfigshare.com

These computational tools provided a deeper understanding of Ertugliflozin's pharmacological profile and supported key decisions throughout its development program, from initial design to regulatory submission. drugpatentwatch.com

Analytical and Bioanalytical Methodologies in Ertugliflozin and Its Prodrug Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatographic techniques are the cornerstone for the analysis of Ertugliflozin (B560060) and its intermediates, providing the necessary specificity and sensitivity for quantification and impurity detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Ertugliflozin, and by extension, its tetraacetate precursor. ajpaonline.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. actascientific.comwjbphs.com Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. actascientific.comresearchgate.net

A variety of chromatographic conditions have been reported for the analysis of Ertugliflozin, which can be adapted for Ertugliflozin Tetraacetate. These methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijpsm.com Detection is commonly performed using a UV detector at wavelengths around 224-240 nm. actascientific.comijpsm.com

The primary objective of these HPLC methods in the context of this compound is to confirm its identity, determine its purity, and quantify any process-related impurities or degradation products.

Table 1: Examples of HPLC Methods for Ertugliflozin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Symmetry ODS C18 (4.6x250mm, 5µm) researchgate.net | C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm) actascientific.com |

| Mobile Phase | Methanol: Phosphate Buffer pH-3.6 (35:65% v/v) researchgate.net | Acetate (B1210297) buffer: Acetonitrile (60:40 v/v) actascientific.com |

| Flow Rate | 1.0 ml/min researchgate.net | Not Specified |

| Detection Wavelength | 235 nm researchgate.net | 240 nm actascientific.com |

| Retention Time | 2.552 min researchgate.net | 2.30 ± 0.04 min actascientific.com |

| Linearity Range | 6-14 µg/ml researchgate.net | 2.5 to 50 µg/ml actascientific.com |

| LOD | 1.2 µg/ml researchgate.net | Not Specified |

| LOQ | 3.6 µg/ml researchgate.net | Not Specified |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For bioanalytical applications, such as the quantification of Ertugliflozin in biological matrices like plasma, more sensitive and selective methods are required. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for this purpose. nih.gov These methods offer lower detection limits and high specificity, which are crucial for pharmacokinetic studies. nih.gov

A UPLC-MS/MS method for the concurrent measurement of Ertugliflozin and Sitagliptin in rat plasma has been developed. nih.gov In this method, sample preparation involved protein precipitation with acetonitrile. nih.gov The chromatographic separation was achieved using a gradient elution on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water. nih.gov Detection was performed by multiple reaction monitoring (MRM) in positive ion electrospray ionization (ESI) mode. nih.gov For Ertugliflozin, the mass transition monitored was m/z 437.2 → 329.0 for quantification. nih.gov The method demonstrated good linearity over a concentration range of 1 to 1000 ng/mL. nih.gov While this application is for the final drug, similar UPLC-MS/MS methodologies would be invaluable for identifying and quantifying trace-level impurities in this compound.

Spectroscopic and Spectrofluorometric Approaches for Ertugliflozin Research

While chromatographic methods are predominant, spectroscopic techniques also play a role in the analysis of Ertugliflozin. UV-Visible spectrophotometry is often used for the initial determination of the wavelength of maximum absorbance for HPLC detection. ijpsm.com

Furthermore, a spectrofluorometric method has been developed for the quantification of Ertugliflozin. This technique leverages the native fluorescence of the molecule. The method involves measuring the fluorescence intensity at an emission wavelength of 334 nm after excitation at 270 nm in an aqueous medium. This approach has been applied to the analysis of Ertugliflozin in dosage forms and human urine, demonstrating its potential for both quality control and bioanalytical studies. Given the structural similarity, it is plausible that this compound would also exhibit fluorescence, allowing for the development of similar spectrofluorometric methods for its analysis.

Impurity Profiling and Degradation Product Analysis of this compound

Ensuring the purity of a drug substance is a critical aspect of pharmaceutical development. For this compound, as a key intermediate, a thorough understanding of its potential impurities and degradation products is essential to control the quality of the final API.

Stress Degradation Studies and Development of Stability Indicating Methods

Forced degradation studies are conducted to identify the potential degradation products of a drug substance under various stress conditions, as mandated by ICH guidelines. rjptonline.org This information is crucial for developing stability-indicating analytical methods that can separate the drug from its degradation products. actascientific.com

Studies on Ertugliflozin have shown that it is susceptible to degradation under acidic and oxidative conditions, while being relatively stable under alkaline, thermal, and photolytic stress. actascientific.com In one study, notable degradation of Ertugliflozin was observed under photolytic and oxidative conditions. actascientific.com Another study found significant degradation in alkali, acid, and oxidative conditions. rjptonline.org

A stability-indicating RP-HPLC method is designed to resolve the main peak of the compound from any peaks corresponding to degradation products, thus providing a measure of the compound's stability. actascientific.com Such studies are integral to the quality control of this compound to ensure its stability during synthesis and storage.

Table 2: Summary of Forced Degradation Studies of Ertugliflozin

| Stress Condition | Reagents and Conditions | Observation | Reference |

|---|---|---|---|

| Acidic | 1 M Hydrochloric acid, 24h, room temperature | Significant degradation | rjptonline.org |

| Alkaline | 0.1 M Sodium hydroxide, 24h, room temperature | Significant degradation | rjptonline.org |

| Oxidative | 20% Hydrogen peroxide, 30 min, 60°C | Significant degradation | iajps.com |

| Photolytic | Exposure to UV light | Notable degradation | actascientific.com |

| Thermal | Not Specified | Stable | actascientific.com |

Identification of Ertugliflozin Metabolites and Degradants in Research Samples

The identification of metabolites and degradation products is crucial for understanding the drug's fate in the body and for ensuring the safety of the drug product. In the context of this compound, the focus is primarily on identifying process-related impurities and degradants that may carry over to the final API.

The main metabolic pathway for Ertugliflozin is O-glucuronidation, mediated by UGT1A9 and UGT2B7, leading to the formation of two inactive glucuronides. drugbank.com A smaller fraction of the drug undergoes CYP-mediated oxidative metabolism. drugbank.com

Advanced analytical techniques such as UPLC-MS/MS and high-resolution mass spectrometry (HRMS) are employed to identify and characterize these minor components. nih.gov For instance, in forced degradation studies of Ertugliflozin, UPLC-MS/MS has been used to identify the structures of the resulting degradation products. nih.gov One study identified five novel degradation products of Ertugliflozin under acidic and oxidative stress conditions. nih.gov The structural elucidation of these compounds was achieved using HRMS and NMR spectroscopy. nih.gov These powerful analytical tools are equally applicable to the impurity profiling of this compound to ensure the purity of the synthetic intermediate.

Method Validation and Research-Specific Quality Control Considerations

The validation of analytical methods is a critical component of pharmaceutical research and development, ensuring that the methods used for quantifying a compound and its impurities are reliable, reproducible, and accurate. For Ertugliflozin and its prodrug intermediate, this compound, robust method validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). rjptonline.orgresearchgate.netactascientific.com The isolation of the crystalline penultimate intermediate, this compound, is a key step that assures the high chemical purity of the final active pharmaceutical ingredient (API). acs.org This section details the validation parameters and quality control measures pertinent to the analytical methodologies employed in the research of these compounds.

Method validation encompasses a series of tests to verify that an analytical procedure is suitable for its intended purpose. ajprd.com These validation parameters ensure the integrity of the data generated during routine analysis and in stability studies.

Specificity and Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of Ertugliflozin and its tetraacetate intermediate, stability-indicating methods are developed using forced degradation studies. rjptonline.orgactascientific.com The compound is subjected to stress conditions like acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation to generate potential impurities. rjptonline.orgactascientific.com A specific method must be able to separate the main analyte peak from any degradation products formed, demonstrating its suitability for stability testing. rjptonline.org

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. rjptonline.org For quantitative analysis of Ertugliflozin, linearity is typically established across a range of concentrations. The strength of this relationship is expressed by the correlation coefficient (R²), which should ideally be close to 0.999. rjptonline.orgactascientific.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. rjptonline.org The percentage recovery is then calculated. Acceptance criteria for accuracy are generally within 98.0% to 102.0%. rjptonline.orgimpactfactor.org

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability (Intra-day Precision): Assesses the precision over a short interval of time with the same analyst and equipment. actascientific.com

Intermediate Precision (Inter-day Precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. researchgate.netactascientific.com

Reproducibility: Assesses the precision between different laboratories.

For all precision studies, the relative standard deviation (%RSD) is calculated, with a typical acceptance criterion of not more than 2.0%. rjptonline.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These parameters are crucial for the analysis of impurities and degradation products. rjptonline.org

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netactascientific.com This provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, flow rate, and detection wavelength. actascientific.com

The following table summarizes typical validation parameters from developed RP-HPLC methods for Ertugliflozin, which are analogous to the requirements for its tetraacetate prodrug.

Table 1: Summary of Validation Parameters for Ertugliflozin Analytical Methods

| Parameter | Finding | Acceptance Criteria | Source(s) |

| Linearity Range | 10-90 µg/mL | - | rjptonline.org |

| 6-14 µg/mL | - | researchgate.net | |

| 2.5-50 µg/mL | - | actascientific.com | |

| Correlation Coefficient (R²) | 0.9999 | ≥ 0.999 | rjptonline.org |

| 0.9998 | ≥ 0.999 | actascientific.com | |

| Accuracy (% Recovery) | 98% to 102% | 98.0% - 102.0% | rjptonline.org |

| 98.48% to 99.43% | 98.0% - 102.0% | actascientific.com | |

| Precision (%RSD) | < 2.0% | ≤ 2.0% | rjptonline.orgactascientific.com |

| LOD | 0.6030 µg/mL | - | rjptonline.org |

| 1.2 µg/mL | - | researchgate.net | |

| LOQ | 1.8273 µg/mL | - | rjptonline.org |

| 3.6 µg/mL | - | researchgate.net |

Research-Specific Quality Control Considerations

In a research and development setting, quality control (QC) ensures the consistency and quality of the analytical data. Key QC measures include:

System Suitability Testing: Before any analytical run, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. rjptonline.org This involves injecting a standard solution multiple times to check parameters like peak tailing, theoretical plates, and the reproducibility of the response. rjptonline.org These tests confirm that the equipment is functioning correctly and can provide accurate and precise results. researchgate.net

Table 2: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria | Source(s) |

| Theoretical Plates (N) | Measures column efficiency. | > 2000 | rjptonline.org |

| Tailing Factor (T) | Measures peak symmetry. | ≤ 2.0 | rjptonline.org |

| % Relative Standard Deviation (%RSD) | Measures the precision of replicate injections. | ≤ 2.0% | rjptonline.orgresearchgate.net |

Reference Standards: Well-characterized reference standards of Ertugliflozin and this compound are used for all quantitative purposes. The purity of these standards is critical for the accuracy of the measurements.

Solution Stability: The stability of both standard and sample solutions is evaluated at various conditions (e.g., room temperature, refrigerated) for specific durations to ensure that the analyte does not degrade during the course of the analysis. researchgate.net For instance, stability can be confirmed for up to 24 hours. researchgate.net

Impurity Profiling: A crucial aspect of quality control is the monitoring of impurities. The validated analytical methods must be able to detect and quantify any process-related impurities or degradation products, ensuring that the final API meets the stringent purity requirements for pharmaceutical use. The isolation of this compound as a stable, crystalline intermediate is a deliberate manufacturing step to control the purity of the final product. acs.org

By implementing these rigorous validation and quality control procedures, researchers can ensure that the analytical data generated for Ertugliflozin and its prodrug, this compound, is scientifically sound and meets regulatory expectations.

Model Informed Drug Development Midd and Computational Pharmacometrics in Ertugliflozin Research

Quantitative Systems Pharmacology (QSP) Modeling Applied to SGLT2 Inhibition

Quantitative Systems Pharmacology (QSP) modeling played a crucial role in the development of ertugliflozin (B560060) by providing a mechanistic understanding of its effect on glucose homeostasis. nih.gov This approach integrates known physiological systems with drug-specific data to simulate the complex interactions between the drug and the body. nih.gov

A QSP model of SGLT2 inhibition was developed early in the clinical development of ertugliflozin to improve the quality and speed of decision-making. nih.gov This model was built upon an extensive survey of published literature and represented the key physiological systems involved in nutrient regulation. nih.gov It incorporated early clinical data from other SGLT2 inhibitors to establish a mechanistic link between the pharmacodynamic marker of 24-hour urinary glucose excretion (UGE₂₄) in healthy individuals and long-term improvements in glycemic control (measured by HbA1c) in patients with type 2 diabetes. nih.gov

As phase I pharmacokinetic and pharmacodynamic data for ertugliflozin became available, they were integrated into the model. nih.gov The refined QSP model was then used to predict the dose-response relationship for HbA1c in patients, which informed the dose selection for phase II clinical trials. nih.gov The predictions from the QSP model demonstrated that the 5 mg and 15 mg doses of ertugliflozin were expected to achieve over 80% and 90% of the maximum possible response in HbA1c reduction, respectively, confirming their clinical efficacy. nih.gov

| Modeling Stage | Key Inputs | Primary Output/Application | Reference |

|---|---|---|---|

| Initial Model Development | Published literature on glucose homeostasis; Competitor SGLT2 inhibitor data (e.g., dapagliflozin) | Established mechanistic link between UGE₂₄ and HbA1c reduction | nih.gov |

| Model Refinement | Ertugliflozin-specific Phase I PK/PD data | Predicted dose-response relationship for HbA1c in patients with T2DM | nih.gov |

| Dose Selection Support | Finalized QSP model simulations | Informed selection of 5 mg and 15 mg doses for Phase II/III trials | nih.gov |

Population Pharmacokinetics (PK) Modeling for Characterizing Variability in Preclinical Data

The characterization of pharmacokinetic properties in preclinical species is a foundational step that informs later clinical development and population PK modeling. Studies in preclinical species like rats and dogs helped to define the basic absorption, distribution, metabolism, and excretion (ADME) profile of ertugliflozin.

Pharmacokinetic studies in these preclinical species indicated that ertugliflozin was well-absorbed following oral administration. nih.govresearchgate.net The oral bioavailability was determined to be 69% in rats and 94% in dogs, with the fraction of the dose absorbed estimated at approximately 75% and 100%, respectively, suggesting good permeability. nih.govresearchgate.net Furthermore, in vitro studies showed that ertugliflozin is highly bound to plasma proteins across different species, with binding percentages of approximately 96% in rats, 97% in dogs, and 94-95% in humans. researchgate.net This high degree of protein binding is relatively consistent across the preclinical species and humans. researchgate.net

These preclinical data provided the initial parameters and understanding of variability that are essential for building subsequent, more complex models, such as the population PK models used to analyze human clinical trial data. nih.gov While a formal population PK model is typically developed using clinical data, these preclinical findings were crucial for characterizing inter-species variability and for projecting human pharmacokinetics.

| Parameter | Rat | Dog | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | 69% | 94% | nih.govresearchgate.net |

| Fraction of Dose Absorbed (Fₐ) | ~75% | ~100% | nih.govresearchgate.net |

| Plasma Protein Binding | ~96% | ~97% | researchgate.net |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Drug Interaction Assessment

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful simulation tool used to predict and evaluate the potential for drug-drug interactions (DDIs). sci-hub.se For ertugliflozin, PBPK modeling was employed to mechanistically assess DDIs, particularly those related to its metabolic pathways. sci-hub.senih.gov

Ertugliflozin is primarily metabolized through glucuronidation by the UGT1A9 and UGT2B7 enzymes. sci-hub.se To assess the impact of UGT inhibition on ertugliflozin exposure, a PBPK model was developed to simulate the co-administration of ertugliflozin with mefenamic acid, a known UGT inhibitor. sci-hub.senih.gov The PBPK model for ertugliflozin was developed and verified using data from single- and multiple-dose clinical studies in healthy volunteers. sci-hub.se The model's assignments for the fraction of drug metabolized (fm) were consistent with human ADME data. sci-hub.senih.gov

The simulation predicted that co-administration with mefenamic acid would result in an ertugliflozin Area Under the Curve (AUC) ratio of 1.51, indicating a potential for a moderate increase in ertugliflozin exposure. sci-hub.senih.gov The model's predictions for ertugliflozin's Cmax (maximum concentration) and AUC were generally within 80-125% of the observed clinical values across a wide dose range, confirming the model's accuracy. sci-hub.se

Additionally, PBPK models have been developed to simulate the concentrations of ertugliflozin and other SGLT2 inhibitors in target tissues like the intestine and kidney proximal tubules. frontiersin.org These simulations help to quantify the relative inhibitory capacity of the drug on SGLT1 and SGLT2 transporters directly at the site of action, providing a mechanistic understanding that is difficult to measure experimentally. frontiersin.org

| Parameter | Dosing Condition | Predicted/Observed Ratio | Reference |

|---|---|---|---|

| Cₘₐₓ | Single and Multiple Dose | Within 80%-125% | sci-hub.se |

| AUC | Single Dose (0.5-300 mg) | Within 77%-84% | sci-hub.se |

| AUC | Multiple Dose | Within 80%-125% | sci-hub.se |

Emerging Research Avenues and Future Perspectives in Ertugliflozin Chemical Biology

Design and Synthesis of Novel Ertugliflozin (B560060) Analogs and Prodrug Derivatives

The chemical architecture of Ertugliflozin, featuring a unique dioxa-bicyclo[3.2.1]octane ring system attached to a C-aryl glucoside, presents a versatile scaffold for synthetic modification. nih.govresearchgate.net Research in this area focuses on creating analogs and prodrugs to refine pharmacological properties or to develop novel research tools.

The synthesis of the Ertugliflozin core has been approached through various routes, often starting from D-glucose or other chiral precursors. cjph.com.cnresearchgate.net One notable strategy involves the conversion of D-glucose to a protected open-chain aldehyde, followed by the installation of the aglycon group via a Grignard reaction and subsequent cyclization to form the characteristic bridged ketal system. researchgate.net Another scalable synthesis was developed starting from a known intermediate, highlighting a four-step sequence that includes an aldol-crossed-Cannizzaro reaction and a solid-phase acid-catalyzed bicyclic ketal formation. colab.ws These synthetic strategies provide a foundation for creating novel analogs by modifying the aromatic aglycone portion or the bicyclic sugar mimic. For instance, substitutions on the phenyl rings could modulate potency, selectivity, or pharmacokinetic properties.

Prodrug derivatives, such as Ertugliflozin Tetraacetate, represent another key area of investigation. Acetylation of the four hydroxyl groups on the core structure could potentially alter the compound's physicochemical properties, such as lipophilicity. This modification could influence its absorption, distribution, and metabolic profile, potentially leading to altered pharmacokinetics or tissue-specific targeting. While Ertugliflozin itself possesses excellent oral bioavailability (approximately 100%), prodrug strategies are being explored to create chemical probes with specific delivery characteristics for research purposes. drugbank.comnih.gov The development of an Ertugliflozin:L-pyroglutamic acid (1:1) cocrystal to overcome formulation challenges demonstrates another avenue of creating novel solid-state derivatives with improved properties. researchgate.net

| Starting Material | Key Reactions/Strategy | Significance | Reference |

|---|---|---|---|

| D-Glucose | Linear synthesis involving conversion to a protected open-chain aldehyde, Grignard reaction, and benzylic oxidation. | Good stereoselectivity and suitability for industrial production, with a reported total yield of up to 30%. | cjph.com.cn |

| Known Chiral Intermediate | Four-step sequence: persilylation-selective monodesilylation, primary alcohol oxidation, aldol-crossed-Cannizzaro reaction, solid-phase acid-catalyzed bicyclic ketal formation. | A concise and scalable route developed for bulk synthesis. | colab.ws |

| L-arabinose | Preparation of a key carbaldehyde intermediate, followed by an aldol condensation. | Demonstrates the use of alternative chiral pools for accessing the core structure. | researchgate.net |

| Perbenzyl gluconolactone | Coupling reaction with 2-lithiothiazole to create thiazolyl analogs. | Represents a strategy for designing novel analogs by replacing the aglycone moiety. | researchgate.net |

Exploration of Non-SGLT2 Mediated Mechanisms and Pathways in Preclinical Settings

While the primary effects of Ertugliflozin are mediated through SGLT2 inhibition in the kidneys, a growing body of preclinical evidence suggests the existence of beneficial "off-target" effects, particularly in the cardiovascular system. mdpi.comnih.gov These mechanisms are independent of SGLT2 inhibition and glycemic control, opening new avenues for understanding the full pharmacological profile of this class of drugs.

Preclinical studies have shown that SGLT2 inhibitors can exert direct cardioprotective effects. mdpi.com This is significant because SGLT2 expression is generally not detected in the human heart, indicating that these benefits are not mediated by direct interaction with SGLT2 in cardiac tissue. mdpi.comnih.gov The proposed mechanisms are multifaceted and include modulation of cardiac ion channels, reduction of oxidative stress, and attenuation of inflammation and fibrosis. mdpi.com

In a study using mice fed a high-fat, high-sucrose diet, Ertugliflozin was shown to prevent cardiac mitochondrial dysfunction and attenuate oxidative stress. nih.gov It also improved contractile and energetic function in the hearts of both diabetic and non-diabetic mice, suggesting a direct beneficial effect on myocardial metabolism and function, independent of its glucose-lowering action. nih.gov Other SGLT2 inhibitors have been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, in cardiac fibroblasts, which may contribute to the anti-inflammatory effects observed. nih.gov These findings position Ertugliflozin and its derivatives as valuable tools for investigating these novel pathways and understanding their therapeutic potential beyond diabetes.

| Observed Effect | Proposed Mechanism | Preclinical Model/System | Reference |

|---|---|---|---|

| Prevention of cardiac mitochondrial dysfunction | Attenuation of oxidative stress | Diabetic and non-diabetic mice treated with Ertugliflozin | nih.gov |

| Improved cardiac contractile and energetic function | Direct effects on myocardial metabolism | Diabetic and non-diabetic mice treated with Ertugliflozin | nih.gov |

| Attenuation of inflammasome upregulation | Increased AMPK activation | Cardiac fibroblasts (Dapagliflozin study) | nih.gov |

| Cardioprotection | Effects on ion channels, reduction of oxidative stress, anti-inflammatory actions | Various preclinical animal models (SGLT2i class effect) | mdpi.com |

Application of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its parent compound is crucial for quality control, metabolic studies, and the identification of related substances. A suite of advanced analytical techniques is employed for this purpose, ensuring the purity, stability, and identity of the active pharmaceutical ingredient. ajprd.comwjpsonline.comglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone technique for the quantification of Ertugliflozin and the determination of its impurity profile. jptcp.comjptcp.com Methods have been developed using various columns, such as C18, and mobile phases typically consisting of acetonitrile (B52724) or methanol mixed with aqueous buffers like orthophosphoric acid or formic acid. jptcp.comwjpsonline.comijpsm.com

For more demanding applications, such as identifying and structurally elucidating unknown degradation products, hyphenated techniques are essential. nih.gov Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) allows for the rapid separation and detection of trace-level impurities. nih.govresearchgate.net A study on the forced degradation of Ertugliflozin successfully used UHPLC-MS to identify five novel degradation products under acidic and oxidative stress conditions. nih.govresearchgate.net The structural confirmation of these products was achieved through isolation by semi-preparative HPLC followed by analysis using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net These advanced techniques provide unambiguous structural information, which is vital for understanding the stability and degradation pathways of the molecule.

| Technique | Application | Key Parameters/Findings | Reference |

|---|---|---|---|

| RP-HPLC | Quantification, impurity profiling, stability indicating assays. | Commonly uses C18 columns with acetonitrile/methanol and buffered aqueous mobile phases. Detection often at ~224-260 nm. | jptcp.comjptcp.comijpsm.com |

| UV Spectroscopy | Quantification in pharmaceutical formulations. | The optimal wavelength is determined where the absorbance of Ertugliflozin is at its maximum. | ajprd.com |

| LC-MS/MS | Determination in biological samples (e.g., plasma). | Provides high sensitivity and specificity for pharmacokinetic studies. | ajprd.com |

| UHPLC-MS | Identification of degradation products and impurities. | Used to detect and obtain mass information on novel degradation products formed under stress conditions. | nih.govresearchgate.net |

| HRMS | Structural elucidation of unknown compounds. | Provides accurate mass measurements to determine elemental composition of degradation products. | nih.govresearchgate.net |

| NMR Spectroscopy | Definitive structural characterization. | Used to confirm the complete structure of isolated degradation products. | nih.govresearchgate.net |

Role of Ertugliflozin and its Prodrugs as Research Probes in Chemical Biology and Disease Modeling

Beyond its therapeutic use, Ertugliflozin's distinct pharmacological profile makes it a valuable research probe for chemical biology and disease modeling. Its high selectivity for SGLT2 over SGLT1 (>2000-fold) is a critical attribute for a chemical probe, allowing researchers to dissect the specific physiological and pathophysiological roles of SGLT2 with minimal confounding effects from SGLT1 inhibition. nih.govselleckchem.com

In chemical biology, Ertugliflozin can be used to investigate the downstream consequences of selective SGLT2 inhibition in various cell types and tissues. By blocking SGLT2-mediated glucose transport, it allows for the study of cellular responses to altered glucose fluxes and energy metabolism. The exploration of its non-SGLT2 mediated effects, such as the impact on mitochondrial function, further enhances its utility as a probe to uncover novel signaling pathways that may be modulated by this class of compounds. nih.gov

In the context of disease modeling, Ertugliflozin is used in preclinical animal models to simulate the therapeutic effects of SGLT2 inhibition and to explore its potential in different disease states. nih.gov For example, its application in models of diabetes and heart failure helps to elucidate the mechanisms behind its observed clinical benefits, including improvements in glycemic control, body weight, and cardiovascular outcomes. frontiersin.orgnih.govmdpi.com The use of model-informed drug development (MIDD), including physiologically-based pharmacokinetic (PBPK) modeling, has been instrumental in understanding and predicting the behavior of Ertugliflozin in various patient populations and has supported its clinical development. nih.gov

Prodrugs like this compound could be synthesized to serve as specialized research probes. By altering polarity and membrane permeability, such derivatives could be used to study drug transport mechanisms or to achieve different intracellular concentrations compared to the parent drug, providing another tool to probe biological systems.

Q & A

Basic Questions

Q. What are the critical considerations for designing preclinical toxicology studies for Ertugliflozin Tetraacetate?

- Methodological Answer: Preclinical toxicology studies should prioritize species selection (e.g., rabbit models for ocular irritation), endpoints aligned with clinical relevance (e.g., histopathological changes), and adherence to OECD guidelines (e.g., Test No. 406 for skin sensitization). For example, Ertugliflozin showed severe ocular irritation in rabbits, while its co-formulants (e.g., magnesium stearate) did not, necessitating species-specific safety assessments . Safety protocols must include protective measures such as goggles and full-face shields to mitigate exposure risks during handling .

Q. How should researchers integrate pharmacokinetic (PK) data from early-phase trials into later-stage clinical studies?

- Methodological Answer: Phase I PK data (e.g., absorption, metabolism, half-life) should inform dosing regimens and inclusion/exclusion criteria for Phase III trials. For Ertugliflozin, the VERTIS Phase III program (n=13,000 patients) used once-daily dosing established in Phase I, with endpoints like HbA1c reduction and body weight changes. Population PK modeling can account for variability in patient subgroups, such as renal impairment .

Q. What standardized protocols are recommended for assessing genetic toxicity of this compound?

- Methodological Answer: Use the Ames test (bacterial reverse mutation assay) for mutagenicity screening and in vitro micronucleus assays for clastogenicity. Evidence from ertugliflozin’s co-formulants (e.g., methanesulfonic acid salt) showed negative Ames results, supporting its genotoxicity profile. However, cross-species validation is critical due to metabolic differences .

Advanced Questions

Q. How can researchers reconcile conflicting toxicological data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies (e.g., severe ocular irritation in rabbits vs. negative in vitro results) may arise from differences in metabolic activation or exposure duration. Use translational models like ex vivo corneal assays or computational toxicokinetic modeling to bridge gaps. For example, Ertugliflozin’s irritation profile in rabbits suggests direct tissue interaction, requiring caution in extrapolating in vitro data .

Q. What statistical approaches are optimal for analyzing non-inferiority in comparative studies of Ertugliflozin against other SGLT2 inhibitors?

- Methodological Answer: Apply a margin-based analysis with pre-specified non-inferiority bounds (e.g., ΔHbA1c ≤0.3%). The PBAC’s evaluation of ertugliflozin vs. empagliflozin used indirect treatment comparisons with sulfonylureas as a common reference, but limitations included trial heterogeneity and multi-arm data handling. Bayesian network meta-analysis can improve reliability by incorporating direct and indirect evidence .

Q. How should teratogenicity risks of this compound be assessed in preclinical models?

- Methodological Answer: Conduct embryo-fetal development (EFD) studies in two species (e.g., rats and rabbits) with dose-ranging aligned with human exposure. For Segluromet (ertugliflozin + metformin), animal data showed adverse developmental outcomes linked to ertugliflozin, while metformin’s human data were inconclusive. Prioritize placental transfer studies and longitudinal offspring monitoring to evaluate latent effects .

Q. What strategies mitigate bias in meta-analyses of ertugliflozin’s long-term efficacy and safety data?

- Methodological Answer: Use the GRADE framework to assess evidence quality, account for publication bias via funnel plots, and perform sensitivity analyses excluding industry-funded trials. The PBAC noted limited long-term data for ertugliflozin but deemed it consistent with other SGLT2 inhibitors. Prospective registry of trials (e.g., ClinicalTrials.gov ) enhances transparency .

Data Presentation Guidelines

- Tables: Include species-specific toxicology results (e.g., rabbit ocular irritation grades) and PK parameters (Cmax, AUC).

- Figures: Use forest plots for meta-analyses of HbA1c changes across trials, with error bars indicating confidence intervals.

- Referencing: Cite primary sources (e.g., VERTIS trial data ) and regulatory documents (e.g., PBAC reports ).

Note: Avoid abbreviating chemical names (e.g., "this compound" instead of "ET"). Ensure compliance with GDPR and IRB protocols for human data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.